molecular formula C10H13BrN2O B7859334 2-Amino-N-(2-bromobenzyl)-N-methylacetamide

2-Amino-N-(2-bromobenzyl)-N-methylacetamide

Cat. No.: B7859334
M. Wt: 257.13 g/mol
InChI Key: YFQLIZKSWQVOQL-UHFFFAOYSA-N
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Description

2-Amino-N-(2-bromobenzyl)-N-methylacetamide (Molecular Formula: C₁₀H₁₃BrN₂O, Molecular Weight: 257.13 g/mol) is a valuable chemical intermediate and building block in organic and medicinal chemistry research. This compound features a brominated benzyl group and a primary amino group attached to an N-methylacetamide core, a structure that offers multiple sites for further chemical modification. The bromine atom on the aromatic ring facilitates various cross-coupling and nucleophilic substitution reactions, allowing researchers to synthesize a diverse array of more complex molecules. The primary amine group also serves as a handle for amide bond formation or other functionalization, making this compound a versatile scaffold in drug discovery efforts. Primary Research Applications: - Medicinal Chemistry: Serves as a key pharmacophore and synthetic intermediate in the design and synthesis of novel bioactive molecules. Its structure is relevant for probing structure-activity relationships (SAR). - Chemical Synthesis: Acts as a versatile building block for the construction of compound libraries and more complex organic structures, leveraging the reactivity of both the bromo and amino functional groups. - Biochemical Research: May be used as a precursor in the development of tool compounds for investigating specific protein-ligand interactions and biological pathways. While specific mechanistic data for this exact compound may be limited, analogs with similar N-benzyl-N-methylacetamide structures have been studied for potential biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom is known to influence the compound's binding affinity to biological targets. Characterization of related compounds is typically confirmed by techniques such as NMR and mass spectrometry. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(2-bromophenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-13(10(14)6-12)7-8-4-2-3-5-9(8)11/h2-5H,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQLIZKSWQVOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Development for 2 Amino N 2 Bromobenzyl N Methylacetamide

Exploration of Classical Amide Formation Strategies

Classical approaches to amide synthesis provide a foundational framework for constructing the target molecule. These strategies typically involve the coupling of a carboxylic acid derivative with an amine or the alkylation of an amine precursor.

The most common method for forming an amide bond is through the direct condensation of a carboxylic acid and an amine, a reaction that requires activation of the carboxylic acid. hepatochem.com For the synthesis of 2-Amino-N-(2-bromobenzyl)-N-methylacetamide, this involves the reaction between the secondary amine precursor, N-(2-bromobenzyl)-N-methylamine, and a suitable 2-aminoacetic acid (glycine) derivative.

To prevent undesirable side reactions, such as self-polymerization, the amino group of glycine (B1666218) must be protected with a suitable protecting group (e.g., Boc, Cbz, Fmoc) before activation. The protected carboxylic acid is then activated using a coupling reagent, which converts the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com

The general reaction scheme is as follows:

Protection: Glycine is protected to yield N-protected glycine.

Activation & Coupling: The N-protected glycine is reacted with N-(2-bromobenzyl)-N-methylamine in the presence of a coupling reagent.

Deprotection: The protecting group is removed from the resulting intermediate to yield the final product, this compound.

A variety of coupling reagents can be employed for this purpose, each with distinct mechanisms and efficiencies. Carbodiimides like Dicyclohexylcarbodiimide (DCC) and the water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. luxembourg-bio.combachem.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. luxembourg-bio.com To improve yields and minimize side reactions such as racemization (a critical consideration for chiral amino acids), additives like 1-Hydroxybenzotriazole (HOBt) are often included. bachem.com

Table 1: Comparison of Common Coupling Reagents for Direct Amide Formation
ReagentAcronymBy-productKey Features & Advantages
DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Inexpensive and effective; DCU is insoluble in most organic solvents, allowing for easy removal by filtration. luxembourg-bio.combachem.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDACWater-soluble ureaBy-product is water-soluble, simplifying workup through aqueous extraction; suitable for a wider range of solvents. bachem.com
CarbonyldiimidazoleCDIImidazole, CO₂Useful for fragment coupling; reaction is clean as by-products are volatile or easily removed. peptide.com

The synthesis of the key secondary amine precursor, N-(2-bromobenzyl)-N-methylamine, is efficiently achieved via reductive amination. wikipedia.org This powerful method converts a carbonyl group and an amine into a more substituted amine through an intermediate imine. wikipedia.org There are two primary pathways to synthesize the required precursor:

Route A: Reaction of 2-bromobenzaldehyde (B122850) with methylamine (B109427).

Route B: Reaction of 2-bromobenzylamine (B1296416) with formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde).

In both routes, the carbonyl compound and the amine first condense to form an imine (or iminium ion), which is then reduced in situ to the target amine. The choice of reducing agent is crucial for the success of the reaction, as it must selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound. youtube.com

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium cyanoborohydride is particularly effective because it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduces the more electrophilic iminium ion. youtube.com More contemporary methods may utilize catalytic transfer hydrogenation. organic-chemistry.org An expedient protocol for preparing N-methyl secondary amines involves using a commercially available solution of methylamine with titanium(IV) isopropoxide and sodium borohydride, which offers high yields under neutral, non-aqueous conditions. mdma.ch

Table 2: Selected Reductive Amination Conditions for Secondary Amine Synthesis
Carbonyl CompoundAmineReducing Agent/SystemSolventKey Features
Aldehyde/KetonePrimary AmineNaBH₃CNMethanolClassic, mild conditions; requires slightly acidic pH for iminium ion formation. youtube.com
Aldehyde/KetonePrimary AmineNaBH(OAc)₃Dichloroethane (DCE)Highly effective for a wide range of substrates; does not require pH control. organic-chemistry.org
AldehydeMethylamineTi(OⁱPr)₄ / NaBH₄MethanolHigh-yielding protocol that avoids the use of gaseous methylamine. mdma.ch
AldehydeAnilineNaBH₄ / DOWEX® ResinTHFHeterogeneous conditions allowing for easy catalyst removal and high product yields. redalyc.org

Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of compound libraries, which are valuable in drug discovery and materials science. acs.orgnih.gov This methodology can be adapted to produce a library of analogues of this compound by systematically varying the structural components.

In a typical solid-phase approach, one of the starting materials is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out in solution. acs.org Excess reagents and by-products are easily removed by filtration and washing, simplifying the purification process. researchgate.net

A potential SPS strategy for generating analogues could involve:

Immobilization: A suitable linker is attached to a resin (e.g., polystyrene-based 2-chlorotrityl chloride resin). acs.org

Attachment of First Building Block: A protected amino acid (e.g., Fmoc-glycine) or a substituted benzylamine (B48309) is attached to the linker.

Iterative Synthesis: The subsequent synthetic steps (e.g., deprotection, coupling with the next building block) are carried out. For instance, a resin-bound benzylamine could be reductively aminated and then acylated. nih.govgoogle.com

Cleavage: Once the synthesis is complete, the final compound is cleaved from the solid support, often using a strong acid like trifluoroacetic acid (TFA). acs.org

This approach allows for parallel synthesis, where different building blocks can be used in each reaction vessel, leading to the efficient production of a large and diverse library of related benzamides. acs.orgnih.gov

Advanced Synthetic Routes and Reaction Optimization

To improve efficiency, yield, and sustainability, advanced synthetic methods are continuously being developed. These include one-pot protocols that minimize intermediate workup steps and the use of sophisticated catalytic systems to enhance reaction rates and selectivity.

One-pot synthesis, where multiple reaction steps are performed sequentially in the same reactor without isolating intermediates, offers significant advantages in terms of time, resource efficiency, and waste reduction. mdpi.com A one-pot protocol for a halogenated amide could integrate amide activation, reduction, and subsequent transformations in a single process. nih.govresearchgate.net

For the target molecule, a hypothetical one-pot procedure could combine the reductive amination of 2-bromobenzaldehyde with methylamine and the subsequent acylation of the resulting secondary amine. This would involve:

Formation of the iminium ion from 2-bromobenzaldehyde and methylamine.

Reduction of the iminium ion to N-(2-bromobenzyl)-N-methylamine using a suitable reducing agent.

Direct addition of an activated and protected glycine derivative (e.g., Boc-glycine anhydride (B1165640) or Boc-glycyl chloride) to the reaction mixture to form the protected amide.

A final workup and deprotection step to yield the product.

The success of such a strategy depends on the careful selection of reagents and reaction conditions to ensure compatibility between the different reaction steps. For example, the reducing agent should not react with the subsequently added acylating agent. Research into the one-pot synthesis of related 2-amino-5-halogenated-N,3-dimethylbenzamides has demonstrated the feasibility of such integrated processes, where intermediates are not separated and the final product can be directly isolated. researchgate.net

Optimizing amide bond formation is crucial for maximizing yield and purity. This can be achieved through the use of advanced catalysts and highly efficient coupling reagents that operate under mild conditions and minimize side reactions.

Catalysis in Amide Synthesis: While direct coupling with stoichiometric activating agents is common, catalytic methods for amide bond formation are gaining traction due to their improved atom economy. sci-hub.se For instance, zirconium(IV) chloride (ZrCl₄) has been shown to catalyze the direct amidation of carboxylic acids and amines, potentially at lower temperatures than uncatalyzed thermal methods. sci-hub.se Another approach involves the metal-catalyzed N-arylation of amides, although this is more relevant for forming an amide bond with an aryl amine rather than the specific target molecule here. syr.edu Umpolung Amide Synthesis (UmAS) represents an alternative paradigm that avoids epimerization-prone intermediates, which is particularly important when synthesizing chiral amides. nih.govacs.orgnih.gov

Advanced Coupling Reagents: Modern peptide synthesis has driven the development of highly efficient coupling reagents that offer faster reaction times and greater selectivity compared to traditional carbodiimides. These are typically categorized as phosphonium (B103445) or aminium/uronium salts. peptide.comluxembourg-bio.com

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are highly effective, especially for sterically hindered couplings. peptide.com

Aminium/Uronium Salts: Reagents such as HBTU, TBTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most popular choices. bachem.compeptide.com They react with carboxylic acids to form highly reactive OBt or OAt active esters, which rapidly couple with amines. luxembourg-bio.com HATU, which incorporates the 7-azabenzotriazole core (HOAt), is particularly noted for its high reactivity and ability to suppress racemization. bachem.compeptide.com

Table 3: Comparison of Advanced Coupling Reagents
Reagent ClassExampleActivating MechanismAdvantagesPotential Side Reactions
Phosphonium Salts PyBOPForms a reactive benzotriazolyl ester intermediate.High coupling efficiency, particularly for hindered amino acids; stable.By-products can be difficult to remove.
Aminium/Uronium Salts HATUForms a highly reactive 7-azabenzotriazolyl active ester.Very fast reaction rates; low racemization, especially with HOAt additive. bachem.compeptide.comCan cause guanidinylation of the primary amine if addition order is not controlled. luxembourg-bio.com
Aminium/Uronium Salts HBTU / HCTUForms a reactive benzotriazolyl ester intermediate.Highly efficient and fast; widely used in automated solid-phase synthesis.Higher risk of racemization compared to HATU for sensitive substrates.

Scalability Assessments for Research and Production Applications

The transition of a synthetic route from laboratory-scale research to large-scale production necessitates a thorough evaluation of its scalability. Key parameters such as reaction conditions, reagent costs, process safety, and product purification must be considered. For the synthesis of this compound, a comparative analysis of potential routes is essential to identify the most viable option for the desired scale of production.

A common and direct method for the synthesis of N-substituted acetamides involves the acylation of a secondary amine with an acyl halide or anhydride. In the context of this compound, a plausible route would involve the reaction of N-(2-bromobenzyl)-N-methylamine with 2-chloroacetyl chloride, followed by a nucleophilic substitution of the chlorine atom with an amino group.

Hypothetical Scalability Assessment of a Two-Step Synthesis:

Step 1: Synthesis of 2-Chloro-N-(2-bromobenzyl)-N-methylacetamide

This step would involve the reaction of N-(2-bromobenzyl)-N-methylamine with 2-chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.

Research Scale (Grams): At this scale, the reaction can be conveniently carried out in standard laboratory glassware. The focus is on maximizing yield and purity to obtain material for further studies.

Production Scale (Kilograms): For larger scale production, factors such as heat management during the exothermic acylation reaction become critical. The choice of solvent and base is crucial for ensuring safety, ease of workup, and minimizing waste.

ParameterResearch Scale (10 g)Production Scale (10 kg)
Reactants N-(2-bromobenzyl)-N-methylamine, 2-chloroacetyl chloride, TriethylamineN-(2-bromobenzyl)-N-methylamine, 2-chloroacetyl chloride, Sodium Carbonate
Solvent Dichloromethane (DCM)Toluene or Ethyl Acetate
Temperature 0 °C to room temperature10-25 °C (with cooling)
Reaction Time 2-4 hours6-8 hours
Workup Aqueous wash, drying, and solvent evaporationPhase separation, potential for extractive workup
Purification Silica gel chromatographyRecrystallization or distillation
Typical Yield 85-95%80-90%

Step 2: Amination of 2-Chloro-N-(2-bromobenzyl)-N-methylacetamide

The intermediate is then reacted with a source of ammonia (B1221849) or a protected amine to introduce the amino group.

Research Scale (Grams): Using aqueous ammonia in a suitable solvent is a common approach.

Production Scale (Kilograms): Handling large quantities of ammonia requires specialized equipment and safety protocols. Alternative reagents such as hexamethylenetetramine (in the Delepine reaction) followed by acidic hydrolysis could be considered for a more controlled process.

ParameterResearch Scale (8 g)Production Scale (8 kg)
Reactants 2-Chloro-N-(2-bromobenzyl)-N-methylacetamide, Aqueous Ammonia2-Chloro-N-(2-bromobenzyl)-N-methylacetamide, Hexamethylenetetramine
Solvent Tetrahydrofuran (THF)Ethanol/Water
Temperature Room temperature to 50 °C60-80 °C
Reaction Time 12-24 hours18-36 hours
Workup Solvent evaporation, extractionFiltration of intermediate salt, followed by hydrolysis
Purification Column chromatographyRecrystallization of the final product salt
Typical Yield 60-75%55-70%

Chemical Transformations and Mechanistic Investigations of 2 Amino N 2 Bromobenzyl N Methylacetamide

Reactivity Profile of the Amide and Benzyl (B1604629) Moieties

The reactivity of 2-Amino-N-(2-bromobenzyl)-N-methylacetamide is largely dictated by the interplay between the nucleophilic primary amine, the electrophilic benzylic carbon, and the amide group. These functional groups can undergo a range of transformations, from nucleophilic substitutions to redox reactions.

Nucleophilic Substitution Reactions at the Amide Nitrogen and Bromine-Substituted Benzyl Position

The molecule possesses two primary sites susceptible to nucleophilic attack: the benzylic carbon bearing the bromine atom and, under certain conditions, the amide group.

The bromine atom on the benzyl ring is a good leaving group, making the adjacent benzylic carbon an excellent electrophile for SN2 reactions. This position is readily attacked by a wide range of nucleophiles, leading to the displacement of the bromide and the formation of a new carbon-nucleophile bond.

A significant reaction pathway for this compound is intramolecular cyclization. The primary amino group can act as an internal nucleophile, attacking the electrophilic benzylic carbon to displace the bromide. This process would result in the formation of a six-membered heterocyclic ring, specifically a substituted tetrahydro-1,4-benzodiazepine derivative. Such cyclization reactions are often favored due to the close proximity of the reacting centers.

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReaction TypePotential ProductNotes
-CH2NH2 (intramolecular)Intramolecular SN24-methyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-oneFormation of a six-membered heterocyclic ring.
Sodium Azide (B81097) (NaN3)Intermolecular SN22-Amino-N-(2-azidobenzyl)-N-methylacetamideIntroduction of an azide functional group.
Sodium Cyanide (NaCN)Intermolecular SN22-Amino-N-(2-cyanobenzyl)-N-methylacetamideFormation of a nitrile derivative.
Ammonia (B1221849) (NH3)Intermolecular SN22-Amino-N-(2-aminobenzyl)-N-methylacetamideConversion of the benzyl bromide to a benzyl amine.

Oxidation and Reduction Pathways Leading to Novel Derivatives

The functional groups within this compound are susceptible to various oxidation and reduction conditions, providing pathways to a range of novel derivatives.

Oxidation: The primary amino group can be oxidized under various conditions. For instance, mild oxidation might yield a nitroso or nitro derivative, while stronger conditions could lead to cleavage. The benzylic C-N bond is also a target for oxidative cleavage. A notable transformation is the oxidative debenzylation of N-benzyl amides, which can be achieved using systems like alkali metal bromides with an oxidant such as Oxone. yonedalabs.commusechem.comlibretexts.org This reaction proceeds via the formation of a bromo radical which abstracts a hydrogen atom from the benzylic position, ultimately leading to cleavage of the N-benzyl bond. musechem.comnih.gov Applying this to the target molecule would yield 2-amino-N-methylacetamide and 2-bromobenzaldehyde (B122850).

Reduction: The amide functionality can be completely reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). organic-chemistry.orgresearchgate.netrsc.org This reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), transforming the N-methylacetamide moiety into an N-methylethylamine group. This would result in the formation of N¹-(2-bromobenzyl)-N¹-methylethane-1,2-diamine.

Catalytic hydrogenation offers several potential reduction pathways. Depending on the catalyst (e.g., Pd/C) and conditions, this can lead to:

Hydrodebromination: Cleavage of the C-Br bond to replace the bromine atom with hydrogen. google.com

Hydrogenolysis: Cleavage of the N-benzyl bond, yielding 2-amino-N-methylacetamide and 2-bromotoluene. scispace.com

Ring Hydrogenation: Reduction of the aromatic ring to a cyclohexyl ring under forcing conditions (high pressure and heat). google.comlibretexts.org

Table 2: Potential Oxidation and Reduction Products

Reagent/ConditionReaction TypeAffected MoietyPotential Product
KBr / OxoneOxidative DebenzylationN-Benzyl2-amino-N-methylacetamide + 2-bromobenzaldehyde
LiAlH₄ then H₂OAmide ReductionAcetamide (B32628) CarbonylN¹-(2-bromobenzyl)-N¹-methylethane-1,2-diamine
H₂ / Pd/CHydrodebrominationAromatic Bromine2-Amino-N-benzyl-N-methylacetamide
H₂ / Pd/C (Forcing)Ring HydrogenationAromatic Ring2-Amino-N-(2-bromocyclohexylmethyl)-N-methylacetamide

Electrophilic Aromatic Substitution on the Bromobenzyl Ring

The bromobenzyl ring is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the two existing substituents: the bromine atom and the -CH₂N(CH₃)COCH₂NH₂ group.

Bromo Group (-Br): Halogens are deactivating yet ortho, para-directing. nih.govnih.gov They withdraw electron density through the inductive effect, making the ring less reactive than benzene, but their lone pairs can donate electron density through resonance, directing incoming electrophiles to the positions ortho and para to the bromine. scispace.comacs.org

Alkyl Group (-CH₂R): The methylene linker attached to the ring acts as a weak activating group through an inductive effect, and it is also ortho, para-directing. nih.gov

The combined directing effects determine the regioselectivity. The bromine at C1 directs towards C2, C4, and C6. The alkyl group at C2 directs towards C1, C3, and C5.

Position 3: Ortho to the alkyl group but sterically hindered by its bulk.

Position 4: Para to the bromo group and meta to the alkyl group.

Position 5: Para to the alkyl group and meta to the bromo group.

Position 6: Ortho to the bromo group, with less steric hindrance than position 3.

Considering these factors, electrophilic attack is most likely at positions 4, 5, and 6. The para position to the bromo group (C4) and the para position to the alkyl group (C5) are electronically favored. Steric hindrance from the bulky side chain at C2 will likely disfavor substitution at the adjacent C3 position. acs.orgacs.org

Table 3: Predicted Products of Electrophilic Aromatic Substitution

ReactionElectrophilePredicted Major Products (Isomers)
Nitration (HNO₃, H₂SO₄)NO₂⁺Substitution at C4, C5, or C6 with a nitro group.
Bromination (Br₂, FeBr₃)Br⁺Substitution at C4, C5, or C6 with a second bromo group.
Friedel-Crafts Acylation (RCOCl, AlCl₃)RCO⁺Substitution at C4, C5, or C6 with an acyl group. nih.govsemanticscholar.org

Transition Metal-Catalyzed Coupling Reactions

The carbon-bromine bond on the aromatic ring serves as a powerful handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura and Related Cross-Coupling Methodologies

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organic halide. musechem.comchemrxiv.org For this compound, this reaction would replace the bromine atom with the organic group from the boronic acid, typically an aryl or vinyl group, to form biaryl or styrenyl derivatives. The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to release the final product and regenerate the catalyst. libretexts.org

Other important palladium-catalyzed cross-coupling reactions applicable to this scaffold include:

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne to form an arylethyne derivative. This reaction typically uses a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org

Heck Reaction: Couples the aryl bromide with an alkene to form a substituted alkene. rsc.orgwikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: Forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.orgyoutube.com This would be particularly useful for introducing diverse amine functionalities onto the aromatic ring.

Table 4: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₂CO₃)Biaryl derivative nih.gov
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Arylalkyne derivative acs.org
HeckAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, Base (e.g., Et₃N)Stilbene derivative
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu)Aryl-amine derivative researchgate.net

Applications in Diversification of the Aromatic Scaffold

Cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, are exceptionally powerful for the diversification of a core molecular scaffold. mdpi.comresearchgate.net Starting with this compound, a chemical library of diverse biaryl compounds can be rapidly synthesized by simply varying the boronic acid coupling partner. nih.govnih.gov This modular approach is highly efficient in medicinal chemistry for exploring structure-activity relationships (SAR).

For example, by coupling the parent compound with a panel of substituted phenylboronic acids, researchers can systematically introduce different electronic and steric features onto the aromatic ring. This allows for the fine-tuning of a molecule's properties. The mild conditions and high functional group tolerance of many modern cross-coupling protocols mean that the amide and primary amine functionalities in the parent molecule would likely remain intact during the reaction. mdpi.comnih.gov This strategy provides a direct route to a vast array of novel compounds from a single, readily accessible starting material.

Fundamental Studies on Amide Bond Reactivity

The reactivity of the amide bond in a molecule like this compound is a subject of significant interest in organic chemistry. Amides are generally considered to be stable functional groups, a characteristic that is crucial to their role in the structure of peptides and proteins. However, under specific conditions, the amide bond can be induced to undergo various chemical transformations.

Theoretical Concepts of Amidicity and Carbonylicity

The stability and reactivity of an amide bond can be rationalized through the concepts of amidicity and carbonylicity. These theoretical frameworks provide a quantitative measure of the electronic properties of the amide linkage.

Amidicity refers to the degree of delocalization of the nitrogen lone pair electrons into the carbonyl system. This resonance stabilization is a key feature of amides, contributing to their planarity and reduced reactivity compared to other carbonyl compounds like ketones or esters. libretexts.org A high degree of amidicity implies a strong C-N bond with significant double-bond character, making the amide less susceptible to nucleophilic attack at the carbonyl carbon. The direction of transamidation reactions can often be predicted by comparing the sum of amidicities on both sides of the reaction equation; a net increase in amidicity suggests an energetically favorable transformation. libretexts.org

These two concepts are interconnected and can be quantified using computational chemistry methods, such as calculating the enthalpy of hydrogenation of the carbonyl group. libretexts.org The percentage of amidicity and carbonylicity can be derived from these calculations, providing a useful tool for predicting the reactivity of a given amide. libretexts.orgresearchgate.net

Interactive Table: Key Theoretical Concepts of Amide Reactivity

ConceptDescriptionImplication for Reactivity
Amidicity Delocalization of the nitrogen lone pair into the carbonyl group.Higher amidicity leads to a more stable and less reactive amide bond. libretexts.org
Carbonylicity The degree of ketone-like character of the carbonyl group.Higher carbonylicity indicates a more electrophilic carbonyl carbon and a more reactive amide. researchgate.net

Strategies for Amide Bond Activation and Cleavage

Given the inherent stability of the amide bond, significant research has been devoted to developing strategies for its activation and cleavage. These methods are crucial for various synthetic transformations and for understanding biological processes involving peptide bond hydrolysis.

One common strategy involves the distortion of the amide bond from its planar conformation. Twisting the amide bond disrupts the resonance stabilization, making it more susceptible to nucleophilic attack. nih.gov This can be achieved through the synthesis of strained cyclic amides (lactams) or by incorporating bulky substituents that sterically hinder planarity. nih.gov

Electrophilic activation of the carbonyl oxygen is another prevalent approach. Lewis acids, such as metal ions, can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. nih.gov This mechanism is observed in the action of metalloproteases, which utilize a metal ion cofactor (often Zn²⁺) to catalyze the hydrolysis of peptide bonds. nih.gov

Transition metal catalysis has emerged as a powerful tool for amide bond activation. Catalysts based on metals like palladium and nickel can insert into the C-N bond, enabling a variety of transformations such as transamidation, esterification, and decarbonylative coupling reactions. These methods offer novel synthetic pathways that were previously inaccessible.

Finally, enzymatic cleavage represents a highly efficient and selective method for amide bond hydrolysis. Proteases are enzymes that catalyze the breakdown of proteins by hydrolyzing peptide bonds. They employ various catalytic strategies, often involving a combination of Lewis acid activation and the use of a nucleophilic residue in the active site. nih.gov

Interactive Table: Summary of Amide Bond Activation Strategies

StrategyMechanismKey Features
Bond Distortion Disruption of resonance stabilization by forcing the amide out of planarity.Increases susceptibility to nucleophiles. nih.gov
Electrophilic Activation Coordination of a Lewis acid to the carbonyl oxygen.Increases the electrophilicity of the carbonyl carbon. nih.gov
Transition Metal Catalysis Insertion of a metal catalyst into the C-N bond.Enables a wide range of synthetic transformations.
Enzymatic Cleavage Utilization of proteases for selective hydrolysis.Highly efficient and specific. nih.gov

While these general principles provide a framework for understanding potential reactivity, the specific chemical behavior of this compound would be influenced by the interplay of its constituent parts: the primary amino group, the N-methyl group, and the 2-bromobenzyl substituent. Experimental studies would be necessary to elucidate the precise nature of its chemical transformations and mechanistic pathways.

Due to the absence of specific scientific literature and research data for the chemical compound "this compound," it is not possible to generate an article that meets the detailed requirements of the provided outline. Extensive searches have not yielded any computational and theoretical studies, including Density Functional Theory (DFT) analysis, Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, or simulations of spectroscopic data (Infrared, Raman, and NMR) specifically for this compound.

Therefore, the creation of a scientifically accurate and detailed article with the requested data tables and research findings is not feasible at this time. The required information for the sections on conformational analysis, electronic properties, reactivity prediction, bonding characteristics, and spectroscopic simulations is not available in the public domain.

Computational and Theoretical Studies on 2 Amino N 2 Bromobenzyl N Methylacetamide

Molecular Electrostatic Potential (MEP) Mapping for Interaction Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It provides a color-coded map of the electrostatic potential on the electron density surface, which is crucial for predicting and understanding how a molecule will interact with other chemical species, such as receptors or enzymes. libretexts.orgyoutube.com The MEP map helps in identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electrons and are likely sites for electrophilic attack. youtube.com Conversely, regions of positive electrostatic potential, usually colored in blue, signify a deficiency of electrons and are susceptible to nucleophilic attack. youtube.com Green areas represent regions of neutral potential.

For 2-Amino-N-(2-bromobenzyl)-N-methylacetamide, the MEP map would highlight specific areas of interest for molecular interactions. The oxygen atom of the acetamide (B32628) carbonyl group is expected to be a region of high electron density (red), making it a primary site for hydrogen bonding and interactions with electrophiles. researchgate.net The nitrogen atoms of the amino and amide groups would also exhibit negative potential, though to a lesser extent than the carbonyl oxygen.

Conversely, the hydrogen atoms of the primary amino group and the N-methyl group would represent areas of positive electrostatic potential (blue), indicating their potential to act as hydrogen bond donors. researchgate.net The aromatic ring of the 2-bromobenzyl group will have a more complex potential distribution due to the presence of the bromine atom and its influence on the π-electron system.

The analysis of MEP maps for similar substituted acetamide derivatives has shown that the electrostatic properties of substituents strongly influence their binding to biological targets. researchgate.net Understanding the MEP of this compound is therefore a critical step in predicting its intermolecular interactions and potential biological activity.

Table 1: Predicted Regions of High and Low Electrostatic Potential in this compound

Molecular Region Predicted Electrostatic Potential Potential Interaction Type
Carbonyl OxygenNegative (Electron-rich)Hydrogen Bond Acceptor, Electrophilic Interaction
Amino NitrogenNegative (Electron-rich)Hydrogen Bond Acceptor, Electrophilic Interaction
Amide NitrogenNegative (Electron-rich)Hydrogen Bond Acceptor
Amino HydrogensPositive (Electron-poor)Hydrogen Bond Donor, Nucleophilic Interaction
N-Methyl HydrogensPositive (Electron-poor)Hydrogen Bond Donor
Aromatic RingVaried (π-system)π-π Stacking, Cation-π Interactions
Bromine AtomSlightly Negative (Halogen Bonding)Halogen Bond Donor

Computational Approaches to Structure-Reactivity and Structure-Interaction Relationships

Computational methods are instrumental in elucidating the relationship between a molecule's three-dimensional structure and its chemical reactivity and interaction with other molecules. researchgate.net These approaches, often falling under the umbrella of Quantitative Structure-Activity Relationship (QSAR) studies, use molecular descriptors derived from computational chemistry to build models that can predict the activity of new compounds.

For derivatives of N-benzylacetamide, computational studies have successfully correlated various topological, electronic, and physicochemical properties with their biological activities. researchgate.net These studies often employ methods like Density Functional Theory (DFT) to calculate molecular properties. DFT calculations can provide insights into the conformational behavior and electronic structure of molecules like this compound. researchgate.netscielo.br

Key molecular descriptors that can be computationally derived for this compound to understand its structure-reactivity profile include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are fundamental to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Partial Atomic Charges: Calculating the partial charges on each atom helps to quantify the electron distribution and identify specific atoms that are likely to be involved in electrostatic interactions.

Molecular Shape and Size Descriptors: These descriptors are important for understanding how a molecule might fit into a binding site of a protein or other biological macromolecule.

By analyzing these descriptors for a series of related compounds, it is possible to build predictive models that link specific structural features to observed activities. researchgate.net For instance, studies on phenylacetamide derivatives have shown that modifications to the aromatic ring and the acetamide group can significantly impact their biological effects. nih.gov Computational analysis helps to rationalize these observations in terms of changes in electronic and steric properties.

Table 2: Key Computational Descriptors for Structure-Reactivity Analysis

Descriptor Information Provided Relevance to this compound
HOMO EnergyElectron-donating abilityReactivity in oxidation reactions and interactions with electron-deficient species.
LUMO EnergyElectron-accepting abilityReactivity in reduction reactions and interactions with electron-rich species.
HOMO-LUMO GapChemical stability and reactivityA smaller gap suggests higher reactivity.
Dipole MomentMolecular polarityInfluences solubility and long-range electrostatic interactions.
Partial Atomic ChargesLocalized charge distributionIdentifies specific sites for electrostatic interactions and hydrogen bonding.
Molecular Surface AreaSteric propertiesAffects how the molecule fits into binding sites.

Intermolecular Interactions and Supramolecular Chemistry of 2 Amino N 2 Bromobenzyl N Methylacetamide

Characterization of Non-Covalent Interactions

The supramolecular assembly of 2-Amino-N-(2-bromobenzyl)-N-methylacetamide in the solid state is expected to be governed by a combination of hydrogen bonds, halogen bonds, and aromatic interactions. These non-covalent forces dictate the molecular packing and ultimately the macroscopic properties of the crystalline material.

Hydrogen Bonding Networks (N-H…O, O-H…N)

In the absence of experimental data for the title compound, we can infer the likely hydrogen bonding patterns by examining analogous structures. The crystal structure of N-Benzylacetamide reveals a network of intermolecular N-H···O hydrogen bonds. researchgate.net In this arrangement, the amide hydrogen acts as a donor, and the carbonyl oxygen serves as an acceptor, linking the molecules into infinite chains. researchgate.net

For this compound, the primary amine (-NH2) group introduces additional hydrogen bond donors. This would likely lead to a more complex and robust hydrogen-bonding network. The two N-H bonds of the amino group can form hydrogen bonds with the carbonyl oxygen of neighboring molecules. This could result in the formation of dimeric motifs or extended two- or three-dimensional networks, enhancing the stability of the crystal lattice. The presence of these additional interactions would be a significant feature of the compound's supramolecular chemistry.

Crystallographic Insights into Solid-State Packing

While the precise crystal structure of this compound is unknown, we can draw parallels from the crystallographic data of N-Benzylacetamide to predict some of its potential solid-state characteristics. researchgate.net

Analysis of Crystal Structures and Unit Cell Parameters

The crystal structure of N-Benzylacetamide has been determined by X-ray diffraction. researchgate.netnih.gov It crystallizes in the monoclinic space group P21/c. researchgate.net The unit cell parameters for N-Benzylacetamide are detailed in the table below. researchgate.net

Crystal ParameterN-Benzylacetamide researchgate.net
Crystal System Monoclinic
Space Group P21/c
a (Å) 4.8383 (10)
b (Å) 14.906 (3)
c (Å) 11.663 (2)
β (°) 100.04 (3)
Volume (ų) 828.3 (3)
Z 4

It is anticipated that this compound would crystallize in a similar system, though the specific space group and unit cell dimensions would undoubtedly differ due to the presence of the additional amino and bromo substituents. These groups would influence the molecular packing and symmetry of the crystal lattice.

Role of 2 Amino N 2 Bromobenzyl N Methylacetamide As a Chemical Synthon and Intermediate

Building Block for Complex Organic Scaffolds

No information was found regarding the use of 2-Amino-N-(2-bromobenzyl)-N-methylacetamide as a foundational element for the construction of more complex molecular frameworks.

Precursor in the Synthesis of Functionally Diverse Molecules

There is no available literature detailing the role of this compound as a starting material or intermediate in the synthesis of other molecules with varied functional properties.

Application in Fragment-Based Drug Design Methodologies (Academic Context)

A search of academic and research databases yielded no instances of this compound being utilized in fragment-based drug design studies.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1H, 13C, 2D NMR)This technique provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Would identify the number of different types of protons, their electronic environment, and their proximity to other protons.

¹³C NMR: Would determine the number and types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): Would be used to establish the connectivity between atoms, confirming how the different parts of the molecule are assembled.

Mass Spectrometry (High-Resolution MS, Fragmentation Analysis)Mass spectrometry is used to determine the molecular weight and formula of a compound.

High-Resolution MS (HRMS): Would provide a very precise molecular weight, allowing for the determination of the exact elemental formula (e.g., C₁₀H₁₃BrN₂O).

Fragmentation Analysis: Involves breaking the molecule into smaller, charged fragments. The pattern of these fragments provides structural information, acting as a "fingerprint" that helps confirm the identity and structure of the compound.

Vibrational Spectroscopy (FT-IR, FT-Raman)This method probes the vibrational modes of the chemical bonds within the molecule.

FT-IR (Fourier-Transform Infrared) and FT-Raman Spectroscopy: Are complementary techniques that identify the functional groups present. For the target compound, these spectra would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O (amide I) and N-H bend/C-N stretch (amide II) of the amide group, C-H bonds in the aromatic ring and alkyl groups, and the C-Br bond.

Single-Crystal X-ray DiffractionThis is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of 2-Amino-N-(2-bromobenzyl)-N-methylacetamide could be grown, this technique would determine the precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. It would also reveal information about intermolecular interactions, such as hydrogen bonding.

Without access to peer-reviewed studies or database entries containing this information for this compound, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-N-(2-bromobenzyl)-N-methylacetamide, and what key reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step amidation process. A common approach involves reacting 2-bromobenzylamine with methyl acrylate under basic conditions, followed by N-methylation using methyl iodide. The final acetylation step typically employs acetic anhydride or acetyl chloride in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) to ensure high yield . Key factors affecting yield include solvent choice (e.g., DMF or THF), reaction temperature (room temperature to 60°C), and inert atmosphere to prevent oxidation.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR will show distinct signals for the methyl group (~δ 2.8–3.1 ppm) and aromatic protons (~δ 7.2–7.6 ppm). ¹³C NMR confirms the acetamide carbonyl (~δ 170 ppm) .
  • IR Spectroscopy : A strong absorption band at ~1650–1680 cm⁻¹ corresponds to the amide C=O stretch .
  • Mass Spectrometry : ESI-MS or HRMS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 297.04 for C₁₀H₁₂BrN₂O) .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and validates hydrogen bonding in the solid state .

Q. What are the primary research applications of this compound in medicinal chemistry and biochemistry?

  • Methodological Answer : The compound serves as:

  • An intermediate in synthesizing bioactive molecules, particularly those targeting enzyme inhibition (e.g., kinase or protease inhibitors) .
  • A ligand in protein-binding studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production of this compound?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or HPLC to track intermediates and minimize side reactions .
  • Catalyst Screening : Test additives like DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) for solubility and reactivity .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol .

Q. What strategies resolve contradictions between computational molecular modeling and experimental crystallographic data for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-check NMR-derived torsion angles with X-ray data to identify conformational flexibility .
  • Polymorph Screening : Recrystallize under varying conditions (e.g., solvent mixtures, cooling rates) to detect alternative crystal forms .
  • DFT Calculations : Perform density functional theory (DFT) simulations to reconcile energy-minimized structures with experimental geometries .

Q. What experimental approaches are suitable for investigating the compound’s biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) or colorimetric assays (e.g., NADH-coupled reactions for kinases) .
  • Binding Kinetics : Use SPR to determine association/dissociation rates (kₐₙ/kₒff) .
  • Cellular Studies : Test cytotoxicity in relevant cell lines (e.g., cancer cells) and correlate with target inhibition using Western blotting .

Q. How can researchers address analytical challenges in detecting trace impurities during quality control?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with a mobile phase (e.g., acetonitrile/water + 0.1% formic acid) and MS detection to identify impurities at <0.1% levels .
  • Reference Standards : Compare retention times and fragmentation patterns against synthesized byproducts (e.g., unreacted 2-bromobenzylamine) .

Safety and Handling

  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal. Partner with certified waste management services for brominated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.